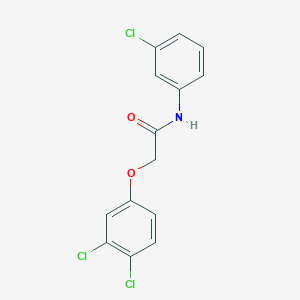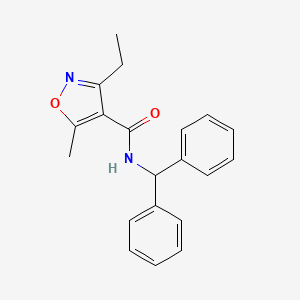![molecular formula C19H21ClO3 B4776687 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4776687.png)
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
Vue d'ensemble
Description
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde, also known as IPMPDEE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized by the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-(2-isopropyl-5-methylphenoxy)ethanol in the presence of a catalyst. IPMPDEE has been extensively studied for its pharmacological and biochemical effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde involves the inhibition of specific signaling pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to be overactive in many types of cancer. By inhibiting this pathway, 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of specific genes involved in cancer progression. Additionally, 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has been found to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs.
However, there are also some limitations to using 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in order to maximize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde. One area of research is in the development of novel cancer therapies that utilize 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde as a lead compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in order to maximize its therapeutic potential. Other future directions include investigating the potential applications of 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in other areas of medicine and biotechnology, such as drug delivery and gene therapy.
Applications De Recherche Scientifique
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer therapy. Studies have shown that 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propriétés
IUPAC Name |
3-chloro-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO3/c1-13(2)16-6-4-14(3)10-19(16)23-9-8-22-18-7-5-15(12-21)11-17(18)20/h4-7,10-13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEQMNNKPHWYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4776608.png)
![N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4776614.png)
![N-(3,4-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4776622.png)
![[1-(2-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4776635.png)
![(4-fluorophenyl){4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B4776649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[1-(2-naphthyloxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776661.png)

![2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B4776682.png)
![5-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4776684.png)


![N,N-dimethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4776702.png)
![N-(1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B4776717.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4776726.png)